REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].I[CH2:16][CH2:17][OH:18]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:16][CH2:17][OH:18])[C:4](=[O:8])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(NC=C1)=O
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
156 μL
|
Type
|
reactant
|
Smiles
|
ICCO
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (0-10% MeOH—CH2Cl2)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(N(C=C1)CCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 7% | |
YIELD: CALCULATEDPERCENTYIELD | 13.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |